Minigastrin

Description

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C85H109N17O27S/c1-43(2)34-62(101-75(119)52(86)37-47-40-88-53-16-10-8-14-50(47)53)83(127)97-59(26-31-71(113)114)81(125)96-58(25-30-70(111)112)80(124)95-57(24-29-69(109)110)79(123)94-56(23-28-68(107)108)78(122)93-55(22-27-67(105)106)77(121)91-44(3)74(118)100-63(36-46-18-20-49(103)21-19-46)76(120)90-42-66(104)92-64(38-48-41-89-54-17-11-9-15-51(48)54)84(128)98-60(32-33-130-4)82(126)102-65(39-72(115)116)85(129)99-61(73(87)117)35-45-12-6-5-7-13-45/h5-21,40-41,43-44,52,55-65,88-89,103H,22-39,42,86H2,1-4H3,(H2,87,117)(H,90,120)(H,91,121)(H,92,104)(H,93,122)(H,94,123)(H,95,124)(H,96,125)(H,97,127)(H,98,128)(H,99,129)(H,100,118)(H,101,119)(H,102,126)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,115,116)/t44-,52-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBRJDBGIVUNDK-QOGDCIHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C85H109N17O27S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301028769 | |

| Record name | 22-34-Gastrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1832.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60748-07-4, 70706-59-1 | |

| Record name | Minigastrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060748074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-34-Gastrin I (pig), 22-l-leucine- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070706591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22-34-Gastrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21-34-Gastrin I (pig), 22-l-leucine- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Minigastrin: A Technical Guide to Peptide Sequence, Structure, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minigastrin, a truncated form of the hormone gastrin, has emerged as a significant vector for the targeted diagnosis and therapy of cancers overexpressing the cholecystokinin-2 receptor (CCK2R), such as medullary thyroid carcinoma and certain neuroendocrine tumors. This document provides an in-depth technical overview of the this compound peptide, including its amino acid sequence, structural characteristics, and the downstream signaling pathways it modulates. Furthermore, it details common experimental protocols for the synthesis, radiolabeling, and evaluation of this compound analogs, and presents key quantitative data to inform drug development efforts.

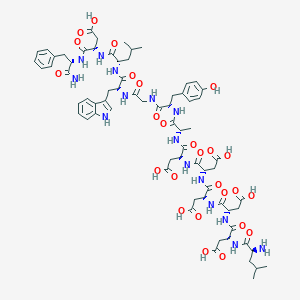

This compound Peptide Sequence and Structure

Human this compound is a 14-amino acid peptide with the following sequence: Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 .[1] It is derived from the post-translational processing of pro-gastrin. The C-terminal tetrapeptide sequence, Trp-Met-Asp-Phe-NH2, is crucial for its binding affinity to the CCK2R.[2] The N-terminal region, particularly the hexa-glutamic acid sequence, influences the peptide's pharmacokinetic properties, including renal uptake.[3]

To enhance its therapeutic utility, particularly for peptide receptor radionuclide therapy (PRRT), numerous analogs have been developed. These modifications often involve:

-

Chelator Conjugation: Attachment of chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to the N-terminus for radiolabeling with diagnostic or therapeutic radionuclides (e.g., 68Ga, 111In, 177Lu).[4][5]

-

Amino Acid Substitution: Replacement of specific amino acids to improve stability against enzymatic degradation and optimize receptor binding and in vivo biodistribution. For example, the substitution of Met with Nle (norleucine) or the introduction of non-natural amino acids.[6]

-

Structural Modifications: Introduction of cyclic structures or linkers to alter the peptide's conformation and pharmacokinetic profile.

Quantitative Data on this compound and its Analogs

The following tables summarize key quantitative data for this compound and several of its therapeutically relevant analogs.

Table 1: Receptor Binding Affinity (IC50) of this compound Analogs

| Compound | Cell Line | IC50 (nM) | Reference |

| [natGa]Ga-DOTA-MGS5 | AR42J | < 6.0 | [7] |

| [natGa]Ga-DOTA-CCK-66 | AR42J | < 6.0 | [7] |

| [natGa]Ga-DOTA-CCK-66.2 | AR42J | < 6.0 | [7] |

| DOTA-MG11 | AR42J | ~1 | [4][8] |

| DOTA-MGS1 | AR42J | Similar to DOTA-MG11 | [8] |

| DOTA-MGS4 | AR42J | Lower than DOTA-MG11 | [8] |

| DOTA-MGS2 | AR42J | Impaired affinity | [8] |

| DOTA-MGS3 | AR42J | Impaired affinity | [8] |

| Pentagastrin | A431-CCK2R | 0.76 ± 0.11 | [9] |

| DOTA-DGlu-Pro-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH2 | A431-CCK2R | 0.69 ± 0.09 | [9] |

| [natGa]Ga-CP04 | A431-CCK2R | 1.15 ± 0.39 | [10] |

| [natLu]Lu-CP04 | A431-CCK2R | 1.02 ± 0.28 | [10] |

Table 2: In Vitro and In Vivo Properties of Selected this compound Analogs

| Compound | Parameter | Value | Cell Line/Model | Reference |

| [67Ga]Ga-DOTA-MGS5 | logD7.4 | -2.2 to -3.0 | N/A | [7] |

| [67Ga]Ga-DOTA-CCK-66 | logD7.4 | -2.2 to -3.0 | N/A | [7] |

| [177Lu]Lu-DOTA-MGS5 | In vivo stability (urine, intact) | 77.8% ± 2.3% | Murine model | [7] |

| [177Lu]Lu-DOTA-CCK-66 | In vivo stability (urine, intact) | 23.7% ± 9.2% | Murine model | [7] |

| 111In-DOTA-MG11 | Specific cell uptake (2h) | 18.2 ± 0.9% | AR42J | [8] |

| 111In-DOTA-MGS1 | Specific cell uptake (2h) | 29.1 ± 0.3% | AR42J | [8] |

| 111In-DOTA-MGS4 | Specific cell uptake (2h) | 9.4 ± 0.8% | AR42J | [8] |

| [177Lu]Lu-PP-F11N | Internalization (1h) | - | A431/CCKBR | [11] |

Table 3: Biodistribution of [67Ga]Ga-DOTA-CCK-66 in AR42J Tumor-Bearing Mice (1h p.i.)

| Tissue | % Injected Dose per Gram (%ID/g) |

| Tumor | 19.4 ± 3.5 |

| Blood | 0.61 ± 0.07 |

| Liver | 0.31 ± 0.02 |

| Pancreas | 0.23 ± 0.07 |

| Stomach | 1.81 ± 0.19 |

| Kidney | 2.51 ± 0.49 |

Data from[7]

Signaling Pathways and Experimental Workflows

CCK2 Receptor Signaling Pathway

This compound binding to the CCK2R, a G-protein coupled receptor (GPCR), primarily activates the Gq alpha subunit. This initiates a signaling cascade that leads to the activation of Phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events trigger downstream pathways, including the MAPK and PI3K/AKT signaling cascades, which are involved in cell proliferation, survival, and migration.[12][13][14]

CCK2R Signaling Cascade

Experimental Workflow for this compound Analog Evaluation

The development and preclinical assessment of novel this compound analogs typically follow a structured workflow, from synthesis to in vivo evaluation.

Preclinical Evaluation Workflow

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

This protocol outlines the general steps for the synthesis of DOTA-conjugated this compound analogs using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in DMF.

-

Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the deprotected resin using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the this compound sequence.

-

DOTA Conjugation: After the final amino acid is coupled and deprotected, couple the DOTA-chelator to the N-terminus.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS) and analytical RP-HPLC.

Radiolabeling of DOTA-Minigastrin Analogs with 177Lu

-

Preparation: In a sterile vial, combine the DOTA-conjugated this compound analog (typically in a concentration range of 1 mg/mL) with a suitable buffer (e.g., sodium acetate (B1210297) or ammonium (B1175870) acetate, pH 4.5-5.5).

-

Radionuclide Addition: Add the required activity of [177Lu]LuCl3 to the peptide solution.

-

Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a specified time (e.g., 15-30 minutes).

-

Quality Control: Determine the radiochemical purity of the [177Lu]Lu-DOTA-minigastrin analog using radio-HPLC or thin-layer chromatography (TLC).

-

Purification (if necessary): If the radiochemical purity is below the desired threshold (typically >95%), purify the radiolabeled peptide using a solid-phase extraction cartridge (e.g., C18 Sep-Pak).

CCK2R Receptor Binding Assay

This competitive binding assay is used to determine the half-maximal inhibitory concentration (IC50) of a non-radiolabeled this compound analog.

-

Cell Preparation: Culture CCK2R-expressing cells (e.g., A431-CCK2R or AR42J) to near confluency. Harvest and resuspend the cells in a binding buffer.

-

Assay Setup: In a 96-well plate, add a constant concentration of a radiolabeled ligand that binds to the CCK2R (e.g., [125I]Tyr-labeled gastrin or a radiolabeled this compound analog).

-

Competitive Inhibition: Add increasing concentrations of the non-radiolabeled this compound analog to be tested to the wells.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the cell-bound radioligand from the unbound radioligand by filtration or centrifugation.

-

Quantification: Measure the radioactivity of the cell-bound fraction using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Cell Uptake and Internalization Assay

This assay measures the ability of a radiolabeled this compound analog to be taken up and internalized by CCK2R-expressing cells.

-

Cell Seeding: Seed CCK2R-expressing cells in multi-well plates and allow them to adhere overnight.

-

Radioligand Incubation: Add a known concentration of the radiolabeled this compound analog to the cells and incubate for various time points at 37°C.

-

Determination of Total Cell-Associated Radioactivity: At each time point, wash the cells with ice-cold buffer to stop uptake. Lyse the cells and measure the total radioactivity associated with the cells.

-

Determination of Internalized Radioactivity: To differentiate between membrane-bound and internalized radioactivity, incubate a parallel set of cells with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip the surface-bound radioligand before cell lysis and radioactivity measurement.

-

Data Analysis: Express the cell uptake as a percentage of the total added radioactivity. Calculate the internalized fraction by subtracting the surface-bound radioactivity from the total cell-associated radioactivity.

In Vivo Biodistribution Study in Tumor-Bearing Mice

This study evaluates the distribution and clearance of a radiolabeled this compound analog in a living organism.

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) bearing xenografts of CCK2R-expressing tumors.

-

Radiotracer Administration: Inject a defined amount of the radiolabeled this compound analog intravenously into the tail vein of the mice.

-

Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24 hours), euthanize the mice and dissect key organs and tissues (e.g., tumor, blood, liver, kidneys, stomach, muscle).

-

Radioactivity Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.

-

Data Calculation: Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the assessment of tumor targeting and clearance from non-target organs.

Conclusion

This compound and its analogs represent a promising platform for the development of targeted radiopharmaceuticals for the diagnosis and treatment of CCK2R-expressing cancers. A thorough understanding of the peptide's sequence-structure-activity relationship, coupled with robust experimental evaluation, is critical for the successful clinical translation of these agents. This guide provides a foundational resource for researchers and developers working to advance this important class of therapeutic and diagnostic molecules.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative biodistribution of 12 111In-labelled gastrin/CCK2 receptor-targeting peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. From preclinical development to clinical application: Kit formulation for radiolabelling the this compound analogue CP04 with In-111 for a first-in-human clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological inhibition of mTORC1 increases CCKBR-specific tumor uptake of radiolabeled this compound analogue [177Lu]Lu-PP-F11N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical Evaluation of this compound Analogs and Proof-of-Concept [68Ga]Ga-DOTA-CCK-66 PET/CT in 2 Patients with Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Site-specific stabilization of this compound analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Structural studies on radiopharmaceutical DOTA-minigastrin analogue (CP04) complexes and their interaction with CCK2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological inhibition of mTORC1 increases CCKBR-specific tumor uptake of radiolabeled this compound analogue [177Lu]Lu-PP-F11N - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

A Technical Guide to the Cholecystokinin-2 Receptor (CCK2R) Binding Affinity of Minigastrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of minigastrin and its analogues for the cholecystokinin-2 receptor (CCK2R). This compound, a truncated form of the hormone gastrin, has emerged as a significant vector for the diagnostic imaging and targeted radionuclide therapy of tumors overexpressing CCK2R, such as medullary thyroid carcinoma and small cell lung cancer.[1][2][3][4] This document details quantitative binding affinity data, experimental methodologies for its determination, and the associated intracellular signaling pathways.

Core Concepts

This compound and its analogues are peptidic ligands that bind with high affinity to the CCK2R, a G protein-coupled receptor.[3] The native sequence of this compound is H-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2. The C-terminal tetrapeptide sequence, Trp-Met-Asp-Phe-NH2, is crucial for receptor binding and activation. Modifications to the N-terminal portion of the peptide, including the addition of chelating agents like DOTA for radiolabeling, have been extensively explored to improve stability and pharmacokinetic properties for clinical applications.

Quantitative Binding Affinity Data

The binding affinity of this compound and its analogues to the CCK2R is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Lower values indicate higher binding affinity. The following table summarizes the binding affinities of various this compound analogues from published studies.

| This compound Analogue | Cell Line | Radioligand | IC50 (nM) | Kd (nM) | Reference |

| Pentagastrin | A431-CCK2R | [¹²⁵I][3-iodo-Tyr¹²,Leu¹⁵]gastrin-I | 0.76 ± 0.11 | ||

| DOTA-MG11 | AR42J | [¹¹¹In]In-DOTA-MG11 | 1.8 ± 0.3 | ||

| DOTA-MG11 | A431-CCK2R | [¹¹¹In]In-DOTA-MG11 | 2.1 ± 0.2 | ||

| DOTA-MGS1 | AR42J | [¹¹¹In]In-DOTA-MGS1 | 3.0 ± 0.4 | ||

| DOTA-MGS1 | A431-CCK2R | [¹¹¹In]In-DOTA-MGS1 | 1.8 ± 0.2 | ||

| DOTA-MGS4 | AR42J | [¹¹¹In]In-DOTA-MGS4 | 11.2 ± 1.2 | ||

| DOTA-MGS4 | A431-CCK2R | [¹¹¹In]In-DOTA-MGS4 | 1.9 ± 0.2 | ||

| DOTA-MGS5 | A431-CCK2R | [¹²⁵I][Leu¹⁵]gastrin-I | 1.0 ± 0.2 | ||

| DOTA-[2Nal⁸]MGS5 | A431-CCK2R | [¹²⁵I][Leu¹⁵]gastrin-I | 1.2 ± 0.3 | ||

| DOTA-[Phe⁸]MGS5 | A431-CCK2R | [¹²⁵I][Leu¹⁵]gastrin-I | 0.9 ± 0.2 | ||

| DOTA-MGS5[NHCH₃] | A431-CCK2R | [¹²⁵I][Leu¹⁵]gastrin-I | 10.1 ± 2.1 | ||

| ¹⁷⁷Lu-PP-F11N | A431-CCK2R | [¹²⁵I][Leu¹⁵]gastrin-I | 10.1 | ||

| ¹⁷⁷Lu-NMG 1 | A431-CCK2R | [¹²⁵I][Leu¹⁵]gastrin-I | 22.8 | ||

| ¹⁷⁷Lu-NMG 2 | A431-CCK2R | [¹²⁵I][Leu¹⁵]gastrin-I | 4.2 | ||

| ¹⁷⁷Lu-NMG 3 | A431-CCK2R | [¹²⁵I][Leu¹⁵]gastrin-I | 2.0 | ||

| [¹⁷⁷Lu]Lu-DOTA-rhCCK-18 | AR42J | [¹⁷⁷Lu]Lu-DOTA-PP-F11N | ~2.5 | ||

| [¹⁷⁷Lu]Lu-DOTA-PP-F11N | AR42J | [¹⁷⁷Lu]Lu-DOTA-PP-F11N | ~5.0 | ||

| [⁹⁹ᵐTc]Tc-HYNIC-MGS5 | A431-CCK2R | 1.2 ± 0.2 | |||

| [⁹⁹ᵐTc]Tc-HYNIC-MGS11 | A431-CCK2R | 1.3 ± 0.3 | |||

| DOTA-DGlu-Pro-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH₂ | A431-CCK2R | [¹²⁵I][3-iodo-Tyr¹²,Leu¹⁵]gastrin-I | 0.69 ± 0.09 |

Experimental Protocols

The determination of the binding affinity of this compound analogues to the CCK2R is primarily achieved through in vitro radioligand binding assays. These assays are crucial for screening and characterizing novel compounds in drug development.

Radioligand Binding Assay (Competitive)

This assay measures the ability of a non-radiolabeled test compound (e.g., a this compound analogue) to displace a radiolabeled ligand from the CCK2R.

1. Cell Culture and Membrane Preparation:

-

Cells expressing the CCK2R, such as the human epidermoid carcinoma cell line A431 transfected with the human CCK2R (A431-CCK2R) or the rat pancreatic tumor cell line AR42J which endogenously expresses the receptor, are cultured under standard conditions.

-

For membrane preparations, cultured cells or tissues are homogenized in a cold lysis buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in a suitable buffer.

2. Assay Procedure:

-

The assay is typically performed in 96-well filter plates.

-

A constant concentration of a suitable radioligand (e.g., ¹²⁵I-labeled gastrin or a ¹¹¹In-labeled this compound analogue) is added to each well.

-

Increasing concentrations of the unlabeled competing this compound analogue are then added to the wells.

-

The cell suspension or membrane preparation is added to initiate the binding reaction.

-

The plates are incubated to allow the binding to reach equilibrium, typically for 60-90 minutes at 30-37°C with gentle agitation.

3. Separation and Detection:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

Non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

Upon binding of this compound, the CCK2R undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the coupling to Gq and Gα12/13 proteins.

Activation of these G proteins leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events initiate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, which are involved in regulating cell proliferation, differentiation, and survival.

Caption: CCK2R signaling cascade upon this compound binding.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a competitive radioligand binding assay to determine the CCK2R binding affinity of this compound analogues.

Caption: Workflow for a competitive radioligand binding assay.

This in-depth guide provides a foundational understanding of the critical parameters and methodologies used to assess the binding of this compound analogues to the CCK2R. This information is vital for the continued development of targeted diagnostics and therapies for CCK2R-expressing cancers.

References

- 1. Cholecystokinin-2 Receptor Targeting with Novel C-terminally Stabilized HYNIC-Minigastrin Analogs Radiolabeled with Technetium-99m - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Site-specific stabilization of this compound analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177 - PMC [pmc.ncbi.nlm.nih.gov]

The Minigastrin Signaling Pathway in Neuroendocrine Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the minigastrin signaling pathway, a critical mediator of cell proliferation and survival in neuroendocrine tumors (NETs). The overexpression of the cholecystokinin (B1591339) B receptor (CCKBR), the primary receptor for this compound, in various NETs, including medullary thyroid carcinoma and gastro-entero-pancreatic NETs, has positioned this pathway as a promising target for novel diagnostic and therapeutic strategies.[1][2][3] This document details the core components of the pathway, presents quantitative data on ligand-receptor interactions and in vivo targeting, provides detailed experimental protocols for studying this pathway, and visualizes key processes through signaling and workflow diagrams.

The Core Signaling Cascade: From Receptor Activation to Cellular Response

The biological effects of this compound are primarily mediated through the CCKBR, a G-protein coupled receptor (GPCR).[4] Upon ligand binding, the CCKBR undergoes a conformational change, initiating a cascade of intracellular signaling events that ultimately drive tumor cell proliferation, survival, and differentiation.

The canonical this compound signaling pathway is initiated by the coupling of the activated CCKBR to the Gq class of heterotrimeric G-proteins.[5] This interaction stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC).

Activated PKC is a central node in the this compound signaling network, propagating the signal through several downstream effector pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT pathways. Furthermore, CCKBR signaling can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), a process often involving the activation of the non-receptor tyrosine kinase Src. Src activation can also be a direct consequence of CCKBR activation and plays a crucial role in mediating the proliferative effects of this compound.

The internalization of the CCKBR, a process that can modulate the duration and intensity of signaling, is mediated by β-arrestins. Upon agonist binding, β-arrestins are recruited to the receptor, leading to its sequestration from the cell surface.

Quantitative Data on Ligand-Receptor Interactions and In Vivo Targeting

The development of stabilized this compound analogues, particularly for radiopharmaceutical applications, has generated a wealth of quantitative data. These data are crucial for comparing the efficacy of different compounds and for predicting their in vivo behavior.

Receptor Binding Affinity of this compound Analogues

Competitive binding assays are employed to determine the affinity of unlabeled this compound analogues for the CCKBR. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the analogue required to displace 50% of a specific radioligand. Lower IC50 values indicate higher binding affinity.

| This compound Analogue | Cell Line | IC50 (nM) | Reference |

| DOTA-MG11 | AR42J | 2.24 | |

| DOTA-MG11 | A431-CCK2R | 4.96 | |

| DOTA-MGS1 | AR42J | 1.92 | |

| DOTA-MGS1 | A431-CCK2R | 3.51 | |

| DOTA-MGS4 | AR42J | 4.53 | |

| DOTA-MGS4 | A431-CCK2R | 4.98 | |

| Analogue 1 (Proline Substituted) | A431-CCK2R | 1.4 ± 0.6 | |

| Analogue 2 (Proline Substituted) | A431-CCK2R | 0.6 ± 0.3 | |

| Analogue 3 (Proline Substituted) | A431-CCK2R | 1.3 ± 0.8 | |

| [natLu]Lu-DOTA-rhCCK-18 | AR42J | 3-5 fold lower than (R)-DOTAGA counterpart |

In Vivo Biodistribution of Radiolabeled this compound Analogues

Biodistribution studies in tumor-bearing animal models are essential for evaluating the tumor-targeting capabilities and off-target accumulation of radiolabeled this compound analogues. Data are typically presented as the percentage of the injected dose per gram of tissue (%ID/g).

| Radiotracer | Model | Time p.i. | Tumor (%ID/g) | Kidney (%ID/g) | Stomach (%ID/g) | Reference |

| 111In-labeled this compound analogues | AR42J Xenograft | 4h | ~3-10 | ~3-60 | N/A | |

| 177Lu-DOTA-rhCCK-18 | AR42J Xenograft | 1h | 24.1 ± 4.2 | High | High | |

| 177Lu-DOTA-rhCCK-18 | AR42J Xenograft | 24h | 25.4 ± 4.7 | High | High | |

| 68Ga-DOTA-MGS5 | MTC Patients | N/A | High Uptake | Low | Moderate | |

| 177Lu-labeled analogues | A431-CCK2R Xenograft | 4h | ~27 | Low | Low |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound signaling pathway.

Competitive Radioligand Binding Assay

This protocol is for determining the binding affinity (IC50) of a non-radiolabeled this compound analogue.

Materials:

-

CCKBR-expressing cells (e.g., AR42J or A431-CCK2R)

-

Cell culture medium

-

Binding buffer (e.g., PBS with 0.5% BSA)

-

Radiolabeled this compound analogue (e.g., [125I]-BH-CCK-8S)

-

Unlabeled test this compound analogue

-

Unlabeled competitor for non-specific binding (e.g., L-365,260)

-

Multi-well plates (e.g., 24-well)

-

Incubator

-

Gamma counter

Procedure:

-

Seed CCKBR-expressing cells in multi-well plates and grow to near confluence.

-

On the day of the assay, gently wash the cells twice with ice-cold PBS.

-

Prepare serial dilutions of the unlabeled test analogue in binding buffer.

-

In triplicate wells, add a fixed concentration of the radiolabeled ligand.

-

Add increasing concentrations of the unlabeled test analogue to the respective wells.

-

For determination of non-specific binding, add a high concentration of an unlabeled competitor to a set of wells.

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 1-2 hours).

-

Stop the incubation by rapidly washing the cells three times with ice-cold PBS.

-

Lyse the cells and measure the radioactivity in each well using a gamma counter.

-

Calculate the percentage of specific binding at each concentration of the test analogue and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of ERK Phosphorylation

This protocol is for detecting the activation of the MAPK/ERK pathway by measuring the levels of phosphorylated ERK (p-ERK).

Materials:

-

CCKBR-expressing cells

-

Serum-free cell culture medium

-

This compound or analogue

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Starve cells in serum-free medium for 12-24 hours.

-

Treat cells with this compound or the test analogue for various time points.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the antibody against total ERK1/2 for normalization.

-

Quantify the band intensities to determine the relative levels of p-ERK.

In Vivo Biodistribution Study

This protocol outlines the procedure for assessing the biodistribution of a radiolabeled this compound analogue in a tumor-bearing mouse model.

Materials:

-

Tumor-bearing mice (e.g., nude mice with A431-CCK2R xenografts)

-

Radiolabeled this compound analogue

-

Anesthesia

-

Gamma counter

-

Dissection tools

-

Tared collection tubes

Procedure:

-

Administer a known amount of the radiolabeled analogue to each mouse via intravenous injection.

-

At predetermined time points post-injection (e.g., 1, 4, 24 hours), euthanize the mice.

-

Immediately dissect the animals and collect major organs and tissues of interest (e.g., tumor, blood, kidneys, stomach, liver, muscle).

-

Weigh each tissue sample.

-

Measure the radioactivity in each tissue sample using a calibrated gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Conclusion

The this compound signaling pathway, centered around the CCKBR, represents a validated and highly promising target for the diagnosis and treatment of neuroendocrine tumors. A thorough understanding of its intricate signaling network, coupled with robust and reproducible experimental methodologies, is paramount for the continued development of novel this compound-based radiopharmaceuticals and other targeted therapies. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing the field of neuroendocrine tumor therapeutics. Future research will likely focus on further optimizing the pharmacokinetic properties of this compound analogues to enhance tumor uptake and minimize off-target toxicity, as well as exploring combination therapies that target multiple nodes within this critical signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Development of the First 18F-Labeled Radiohybrid-Based this compound Derivative with High Target Affinity and Tumor Accumulation by Substitution of the Chelating Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Minigastrin Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Minigastrin, a peptide hormone, and its derivatives have emerged as promising agents for the diagnosis and treatment of tumors overexpressing the cholecystokinin (B1591339) 2 receptor (CCK2R), such as medullary thyroid carcinoma and small cell lung cancer. The native peptide's susceptibility to enzymatic degradation has driven extensive research into developing stabilized and more potent analogs. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical biological pathways to aid in the rational design of next-generation therapeutic and diagnostic agents.

Core Structure and Modifications

This compound is a 13-amino acid peptide (Leu-(Glu)₅-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂) characterized by two key domains: an N-terminal hydrophilic sequence of six D-glutamic acid residues and a C-terminal tetrapeptide sequence (Trp-Met-Asp-Phe-NH₂) responsible for CCK2R binding.[1][2] Modifications to both domains have been systematically explored to enhance receptor affinity, metabolic stability, and tumor-targeting efficacy. For radiopharmaceutical applications, a chelator, typically 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), is conjugated to the N-terminus to enable radiolabeling with metals like Lutetium-177 (¹⁷⁷Lu), Gallium-68 (⁶⁸Ga), or Indium-111 (¹¹¹In).[3]

Structure-Activity Relationship Insights

The N-Terminal Domain: Influencing Pharmacokinetics

The N-terminal pentaglutamic acid sequence plays a crucial role in the pharmacokinetic profile of this compound derivatives, particularly influencing kidney reuptake. Modifications in this region have aimed to reduce renal accumulation while maintaining or improving tumor targeting.

-

Anionic Charge: The number of anionic charges in the N-terminal linker significantly impacts in vitro internalization, in vivo tumor uptake, and plasma stability. A study comparing different linkers found that the biological performance improved in the order of: flexible aliphatic linker < three D-Glu residues < four β³-glutamic acid residues < six D-Glu residues. This suggests a direct correlation between the degree of negative charge and favorable biological properties.

-

Linker Composition: Replacing the D-γ-Glu-Ala-Tyr-Gly sequence with polyethylene (B3416737) glycol (PEG) spacers of varying lengths can simplify the peptide structure while maintaining high CCK2R affinity. However, this modification was found to significantly decrease in vitro stability, indicating that while the specific amino acid sequence may not be critical for binding, it is important for resisting enzymatic degradation.

-

Proline Substitution: The introduction of proline at different positions within the N-terminal sequence has been shown to increase the rigidity of the peptide backbone. This modification did not negatively affect CCK2R affinity and resulted in enhanced enzymatic stability and improved tumor uptake, making it a valuable strategy for stabilization.

The C-Terminal Tetrapeptide: The Key to Receptor Affinity

The C-terminal tetrapeptide, Trp-Met-Asp-Phe-NH₂, is the pharmacophore responsible for high-affinity binding to the CCK2R. Modifications in this region are critical for improving metabolic stability, as this is a primary site of enzymatic cleavage.

-

Substitution of Methionine: The oxidation-sensitive methionine (Met) is commonly replaced with more stable analogs like norleucine (Nle) or N-methyl-norleucine ((N-Me)Nle) to prevent oxidative degradation and improve stability.

-

Substitution of Phenylalanine: Replacing phenylalanine (Phe) with other bulky aromatic residues such as 1-naphthylalanine (1-Nal) has been shown to increase metabolic stability while maintaining high receptor affinity.

-

Peptidomimetics: A promising strategy for enhancing stability involves the substitution of amide bonds with bioisosteres like 1,4-disubstituted 1,2,3-triazoles. Analogs with triazoles inserted between D-Glu¹⁰-Ala¹¹ and/or Tyr¹²-Gly¹³ showed significantly increased cellular uptake and affinity for the CCK2R.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound derivatives, providing a comparative overview of their biological properties.

Table 1: In Vitro CCK2R Binding Affinity of this compound Derivatives

| Compound/Modification | IC₅₀ (nM) | Cell Line | Reference |

| DOTA-MGS5 (DOTA-d-Glu-Ala-Tyr-Gly-Trp-(N-Me)Nle-Asp-1-Nal) | 4.2 - 8.5 | A431-CCK2R | |

| Glycine (B1666218) Scan Derivatives of DOTA-MGS5 | 4.2 - 8.5 | A431-CCK2R | |

| PEG Spacer Substitution in DOTA-MGS5 | Minor influence | A431-CCK2R | |

| Proline Substituted Analogs of DOTA-MGS5 | ~1 | A431-CCK2R / AR42J | |

| DOTA-MGS1 | High Affinity | AR42J / A431-CCK2R | |

| DOTA-MGS4 | High Affinity | AR42J / A431-CCK2R | |

| [natGa]Ga-CP04 | 1.15 ± 0.39 | A431-CCK2R | |

| [natLu]Lu-CP04 | 1.02 ± 0.28 | A431-CCK2R | |

| DOTA-[2Nal⁸]MGS5 | Low nanomolar | A431-CCK2R | |

| DOTA-[Phe⁸]MGS5 | Low nanomolar | A431-CCK2R |

Table 2: In Vitro Cellular Uptake of Radiolabeled this compound Derivatives

| Compound | Cell Line | Incubation Time | Uptake (% of total activity) | Reference |

| ¹¹¹In-Proline Substituted Analogs | A431-CCK2R | 4 h | ≥60% | |

| ¹¹¹In-DOTA-MGS1 | A431-CCK2R / AR42J | Varies | High | |

| ¹¹¹In-DOTA-MGS4 | A431-CCK2R / AR42J | Varies | High | |

| ¹¹¹In-DOTA-[(N-Me)1Nal⁸]MGS5 | A431-CCK2R | 4 h | 35.3 - 47.3% | |

| ¹¹¹In-DOTA-MGS5[NHCH₃] | A431-CCK2R | 4 h | 6.6 ± 2.8% | |

| ⁶⁸Ga/¹⁷⁷Lu-CP04 | A431-CCK2R | 1 h | >70% internalization |

Table 3: In Vivo Tumor Uptake of Radiolabeled this compound Derivatives in Xenograft Models

| Compound | Tumor Model | Time p.i. | Tumor Uptake (%IA/g) | Reference |

| ¹⁷⁷Lu-Proline Substituted Analogs | A431-CCK2R xenografts | 4 h | 29 - 46% | |

| ¹¹¹In-DOTA-MGS4 | A431-CCK2R xenografts | 4 h | 10.40 ± 2.21% | |

| ⁶⁸Ga-DOTA-MGS5 | A431-CCK2R xenografts | 1 h | 23.3 ± 4.7% | |

| ¹¹¹In-DOTA-[(N-Me)1Nal⁸]MGS5 | A431-CCK2R xenografts | N/A | 48.1 ± 9.2% | |

| ¹⁷⁷Lu-DOTA-cyclo-MG1 | A431-CCK2R xenografts | 4 h | 3.50 ± 0.78% | |

| ¹⁷⁷Lu-DOTA-cyclo-MG2 | A431-CCK2R xenografts | 4 h | 3.72 ± 1.23% |

Experimental Protocols

Receptor Binding Assay

A competitive binding assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of the this compound derivatives.

-

Cell Culture: A431 cells transfected with the human CCK2R (A431-CCK2R) or AR42J cells endogenously expressing the rat CCK2R are cultured to confluence.

-

Assay Setup: Cells are seeded in multi-well plates. On the day of the experiment, the culture medium is replaced with a binding buffer (e.g., PBS with 0.5% BSA).

-

Competition: Cells are incubated with a constant concentration of a radiolabeled this compound analog (e.g., [¹²⁵I]Tyr¹²-gastrin I or [⁹⁰Y]Y-CP04) and increasing concentrations of the non-radiolabeled test compounds.

-

Incubation: The incubation is carried out for a defined period (e.g., 3 hours) at a specific temperature (e.g., 37°C or room temperature).

-

Washing and Lysis: After incubation, the cells are washed to remove unbound radioactivity. The cells are then lysed, and the cell-associated radioactivity is measured using a gamma counter.

-

Data Analysis: The IC₅₀ values are calculated by non-linear regression analysis of the competition curves.

In Vitro Cellular Internalization Assay

This assay quantifies the receptor-mediated internalization of radiolabeled this compound derivatives.

-

Cell Preparation: CCK2R-expressing cells are seeded in multi-well plates and allowed to attach overnight.

-

Incubation: The cells are incubated with the radiolabeled this compound analog at 37°C for various time points (e.g., 15 min, 30 min, 1 h, 2 h, 4 h).

-

Surface-Bound vs. Internalized Radioactivity: After incubation, the medium is collected. The cells are then treated with an acidic buffer (e.g., glycine buffer, pH 2.8) to strip the surface-bound radioactivity. The cells are washed, and the internalized radioactivity is collected by lysing the cells (e.g., with 1M NaOH).

-

Measurement: The radioactivity in the medium, the acid wash (surface-bound), and the cell lysate (internalized) is measured using a gamma counter.

-

Data Presentation: The internalized radioactivity is typically expressed as a percentage of the total added activity.

In Vivo Biodistribution and Stability Studies

These studies evaluate the pharmacokinetic profile and metabolic stability of radiolabeled this compound derivatives in animal models.

-

Animal Model: Tumor-bearing xenograft models are established by subcutaneously injecting human tumor cells (e.g., A431-CCK2R) into immunocompromised mice (e.g., BALB/c nude mice).

-

Injection: The radiolabeled compound is injected intravenously into the tail vein of the mice.

-

Biodistribution: At various time points post-injection (p.i.), the animals are euthanized, and organs of interest (tumor, blood, kidneys, liver, stomach, etc.) are collected and weighed. The radioactivity in each organ is measured using a gamma counter. The results are expressed as the percentage of injected activity per gram of tissue (%IA/g).

-

In Vivo Stability: To assess metabolic stability, blood, urine, and organ homogenates are collected at different time points p.i. The samples are analyzed by radio-High-Performance Liquid Chromatography (radio-HPLC) to determine the percentage of intact radiolabeled peptide versus its metabolites.

Visualization of Key Pathways and Workflows

CCK2 Receptor Signaling Pathway

This compound derivatives exert their biological effects by binding to and activating the CCK2R, a G-protein coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events. The CCK2R is primarily coupled to Gq and Gs proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events ultimately lead to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation. The CCK2R can also couple to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels. Furthermore, CCK2R activation can lead to the transactivation of the epidermal growth factor receptor (EGFR) and the activation of the Src and PI3K/AKT pathways, which are also involved in cell growth and survival.

Caption: CCK2 Receptor Signaling Cascade.

General Workflow for Evaluation of this compound Derivatives

The preclinical evaluation of novel this compound derivatives follows a standardized workflow to comprehensively characterize their potential as therapeutic or diagnostic agents.

Caption: Preclinical Evaluation Workflow.

Conclusion

The structure-activity relationship of this compound derivatives is a complex interplay between the N-terminal pharmacokinetic-modifying domain and the C-terminal receptor-binding pharmacophore. Strategic modifications, including the introduction of non-natural amino acids, proline-induced rigidification, and amide bond bioisosteres, have led to the development of analogs with significantly improved metabolic stability and tumor-targeting properties. The quantitative data and experimental protocols summarized in this guide provide a framework for the continued rational design of this compound-based radiopharmaceuticals. Future efforts will likely focus on further optimizing the balance between high tumor uptake and low non-target organ accumulation, ultimately leading to more effective and safer agents for the management of CCK2R-positive cancers.

References

- 1. Investigation of the structure-activity relationship at the N-terminal part of this compound analogs | springermedicine.com [springermedicine.com]

- 2. Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

The Pivotal Role of the Pentaglutamic Acid Sequence in Minigastrin: A Technical Guide for Drug Development

For Immediate Release

ZURICH, Switzerland – December 1, 2025 – A comprehensive analysis of the pentaglutamic acid sequence in minigastrin reveals its critical influence on the molecule's pharmacokinetic and pharmacodynamic properties. This in-depth guide synthesizes current research to provide a technical overview for researchers, scientists, and drug development professionals working on cholecystokinin-2 receptor (CCK2R) targeted therapies.

This compound, a peptide hormone, and its analogues are promising candidates for targeting CCK2R, which is overexpressed in various cancers, including neuroendocrine tumors. The N-terminal pentaglutamic acid sequence (EEEEE) has been a focal point of structure-activity relationship (SAR) studies due to its significant impact on receptor binding, in vivo stability, and renal uptake.

Influence on Receptor Binding and Biological Activity

The anionic nature of the pentaglutamic acid sequence plays a crucial role in the interaction with the CCK2R. Computational modeling has revealed that this negatively charged region interacts with cationic residues, such as arginine and histidine, located in the extracellular domain of the receptor.[1] This electrostatic interaction is a key determinant of the binding affinity and subsequent biological activity of this compound analogues.

Modification or replacement of this sequence directly impacts the ligand's performance. Studies have shown that the number of anionic charges is positively correlated with in vitro cell internalization and in vivo tumor uptake.[1][2] The progressive truncation of the glutamate (B1630785) residues leads to a decrease in stability against proteases in human blood serum.[2][3]

Quantitative Analysis of this compound Analogues

To elucidate the structure-activity relationship of the pentaglutamic acid sequence, various studies have synthesized and evaluated this compound analogues with modified N-terminal linkers. The following tables summarize the key quantitative data from a seminal study by Ritler et al. (2019), which compared the standard (D-Glu)6 sequence with linkers varying in charge and structure.

| Compound/Linker | IC50 (nM) | Internalization (% of total activity after 4h) |

| (D-Glu)6 (PP-F11N) | 1.1 ± 0.2 | 25.1 ± 2.5 |

| (β3-Glu)4 | 1.5 ± 0.3 | 20.3 ± 1.8 |

| (D-Glu)3 | 2.8 ± 0.5 | 15.4 ± 1.2 |

| Aliphatic Linker | 8.7 ± 1.1 | 8.9 ± 0.9 |

| Table 1: In Vitro Characterization of this compound Analogues. Data sourced from Ritler et al., 2019. |

| Compound/Linker | Tumor Uptake (% ID/g at 4h) | Kidney Uptake (% ID/g at 4h) |

| (D-Glu)6 (PP-F11N) | 14.2 ± 2.1 | 5.5 ± 0.8 |

| (β3-Glu)4 | 11.8 ± 1.7 | 4.8 ± 0.7 |

| (D-Glu)3 | 8.5 ± 1.3 | 3.9 ± 0.6 |

| Aliphatic Linker | 4.1 ± 0.6 | 2.1 ± 0.3 |

| Table 2: In Vivo Biodistribution of this compound Analogues in Tumor-Bearing Mice. Data sourced from Ritler et al., 2019. |

These data clearly demonstrate that a higher number of glutamic acid residues, and thus a greater negative charge, leads to enhanced receptor affinity (lower IC50), increased cellular internalization, and superior tumor uptake.

Experimental Protocols

Competitive Binding Assay (IC50 Determination)

A competitive binding assay is utilized to determine the half-maximal inhibitory concentration (IC50) of the this compound analogues, which reflects their binding affinity for the CCK2R.

-

Cell Culture: CCK2R-expressing cells (e.g., A431-CCK2R) are cultured in appropriate media and seeded into multi-well plates.

-

Radioligand: A radiolabeled ligand with known high affinity for CCK2R (e.g., 125I-labeled gastrin) is used.

-

Competition: Cells are incubated with a constant concentration of the radioligand and varying concentrations of the unlabeled this compound analogues.

-

Incubation and Washing: The incubation is carried out at a specific temperature (e.g., 4°C or 37°C) for a defined period to reach binding equilibrium. Unbound ligands are removed by washing the cells with a cold buffer.

-

Quantification: The amount of bound radioligand is quantified using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined using non-linear regression analysis.

In Vitro Internalization Assay

This assay measures the ability of the radiolabeled this compound analogues to be internalized by CCK2R-expressing cells upon binding.

-

Radiolabeling: The this compound analogues are radiolabeled with a suitable radionuclide (e.g., 177Lu).

-

Cell Culture: CCK2R-expressing cells are seeded in multi-well plates and allowed to adhere.

-

Incubation: The cells are incubated with the radiolabeled analogues at 37°C for various time points (e.g., 1, 2, 4 hours).

-

Surface-Bound vs. Internalized Radioactivity: At each time point, the incubation is stopped. The medium is collected. The cells are then treated with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip the surface-bound radioligand. The cells are subsequently lysed to release the internalized radioactivity.

-

Quantification: The radioactivity in the medium, the acid wash (surface-bound), and the cell lysate (internalized) is measured using a gamma counter.

-

Data Analysis: The internalized radioactivity is expressed as a percentage of the total added radioactivity.

In Vivo Biodistribution Studies

Biodistribution studies in animal models are performed to evaluate the tumor-targeting efficacy and organ distribution of the radiolabeled this compound analogues.

-

Animal Model: Tumor-bearing mice are generated by subcutaneously inoculating them with CCK2R-expressing cancer cells.

-

Radiolabeling and Injection: The this compound analogues are radiolabeled and injected intravenously into the tumor-bearing mice.

-

Time Points: At selected time points post-injection (e.g., 1, 4, 24 hours), cohorts of mice are euthanized.

-

Organ Harvesting and Weighing: Tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestines) are collected and weighed.

-

Quantification: The radioactivity in each organ is measured using a gamma counter.

-

Data Analysis: The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing the Molecular Interactions and Pathways

To better understand the mechanisms at play, the following diagrams illustrate the experimental workflow for evaluating this compound analogues and the signaling pathway activated upon CCK2R binding.

References

A Technical Guide to Minigastrin Analogues for Targeted Therapy of Medullary Thyroid Carcinoma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Medullary thyroid carcinoma (MTC), a neuroendocrine malignancy originating from the parafollicular C-cells of the thyroid, presents a significant therapeutic challenge, particularly in advanced and metastatic stages.[1][2] While accounting for a small percentage of all thyroid cancers, its aggressive nature contributes disproportionately to mortality.[2][3] The overexpression of the cholecystokinin-2 receptor (CCK2R) in a high percentage of MTCs offers a promising target for molecular imaging and targeted radionuclide therapy.[4][5][6][7] This technical guide provides a comprehensive overview of the development and application of minigastrin analogues, synthetic peptides designed to target the CCK2R, for the theranostics of MTC. We delve into the core principles, present key preclinical and clinical data, detail experimental methodologies, and visualize the underlying biological and experimental frameworks.

The Cholecystokinin-2 Receptor: A Key Target in MTC

The cholecystokinin-2 receptor, a G-protein coupled receptor, is expressed in over 90% of MTC cases.[5][8] Its natural ligands, cholecystokinin (B1591339) (CCK) and gastrin, induce various physiological responses, including calcitonin secretion and cell proliferation in MTC cells.[9] This high incidence of expression makes the CCK2R an attractive molecular target for the selective delivery of diagnostic and therapeutic agents to MTC lesions, while minimizing off-target effects.[4][10] The development of radiolabeled this compound analogues, which are smaller and often more stable derivatives of the natural ligand gastrin, has been a major focus of research in this area.[4][10]

This compound Analogues: Design and Development for MTC Targeting

The primary goal in designing this compound analogues for MTC is to create molecules with high affinity and specificity for CCK2R, favorable pharmacokinetic properties, and high metabolic stability.[11][12] Challenges in the development of these analogues have included rapid in vivo degradation and high kidney retention, which can lead to nephrotoxicity during radionuclide therapy.[4][5]

Several strategies have been employed to overcome these limitations:

-

Amino Acid Substitution: Replacing natural amino acids with synthetic or modified ones to enhance stability against enzymatic degradation. For example, the substitution of methionine with the non-oxidizable amino acid norleucine.[10]

-

Chelator Conjugation: Attaching chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or HYNIC (hydrazinonicotinic acid) to the peptide backbone. This allows for stable radiolabeling with various diagnostic (e.g., Gallium-68, Indium-111, Technetium-99m) and therapeutic (e.g., Lutetium-177, Yttrium-90) radionuclides.[4][10][13]

-

Linker Modification: Introducing linkers, such as polyethylene (B3416737) glycol (PEG), between the chelator and the peptide sequence to improve pharmacokinetics and reduce kidney uptake.[11]

-

Cyclization: Creating cyclic peptide structures to improve stability and receptor binding affinity.[5]

These modifications have led to the development of several promising this compound analogues, including DOTA-MGS5, DOTA-CCK-66, and PP-F11N, which have shown improved tumor targeting and biodistribution profiles in preclinical and clinical studies.[10][11][14][15]

Quantitative Data on this compound Analogue Performance

The following tables summarize key quantitative data from preclinical and clinical studies of various this compound analogues for MTC.

Table 1: In Vitro Binding Affinity of this compound Analogues to CCK2R

| Analogue | Cell Line | IC50 (nM) | Radiometal | Reference |

| natGa-DOTA-CCK-66 | AR42J | 3.6 - 6.0 | Gallium | [12] |

| natCu-DOTA-CCK-66 | AR42J | 3.6 - 6.0 | Copper | [12] |

| natLu-DOTA-CCK-66 | AR42J | 3.6 - 6.0 | Lutetium | [12] |

| natGa-DOTA-MGS5 | AR42J | 3.6 - 6.0 | Gallium | [12] |

| natLu-DOTA-rhCCK-18 | AR42J | 3- to 5-fold better than (R)-DOTAGA counterparts | Lutetium | [14][16] |

Table 2: Preclinical Tumor Uptake and Biodistribution of Radiolabeled this compound Analogues in MTC Xenograft Models

| Analogue | Radionuclide | Tumor Model | Time Point (p.i.) | Tumor Uptake (%IA/g) | Tumor-to-Kidney Ratio | Reference |

| [99mTc]Tc-HYNIC-MGS5 | 99mTc | A431-CCK2R | 4 h | 24.75 ± 4.38 | 3.3 | [13] |

| [99mTc]Tc-HYNIC-MGS11 | 99mTc | A431-CCK2R | 4 h | 42.48 ± 6.99 | 2.6 | [13] |

| [177Lu]Lu-DOTA-rhCCK-18 | 177Lu | AR42J | 24 h | 1.5-fold higher than (R)-DOTAGA derivative | Not Specified | [14][16] |

Table 3: Clinical Biodistribution and Dosimetry of 68Ga-DOTA-MGS5 in MTC Patients

| Parameter | Value | Reference |

| Effective Dose | 0.023 ± 0.007 mSv/MBq | [7][17] |

| Highest Absorbed Dose Organs | Urinary bladder wall, stomach wall, kidneys | [7][17] |

| Optimal Imaging Time | 1 and 2 hours post-injection | [7][17] |

| Mean SUVmax in Lesions (1 h p.i.) | 6.0 | [8][18] |

| Mean SUVmax in Lesions (2 h p.i.) | 7.2 | [8][18] |

Experimental Protocols

This section details the methodologies for key experiments cited in the development and evaluation of this compound analogues.

Radiometal Labeling of DOTA-conjugated this compound Analogues

Objective: To stably incorporate a diagnostic or therapeutic radionuclide into the DOTA chelator of a this compound analogue.

Materials:

-

DOTA-conjugated this compound analogue (e.g., DOTA-MGS5, DOTA-CCK-66)

-

Radionuclide solution (e.g., 68GaCl3, 177LuCl3)

-

Sodium acetate (B1210297) buffer (1.0 M, pH 5.5)

-

HEPES buffer (2.5 M) for 67Ga labeling

-

Sodium ascorbate (B8700270) (0.1 M) for 177Lu labeling

-

Heating block or water bath

-

Radio-HPLC or radio-TLC for quality control

Procedure:

-

Reconstitute the lyophilized DOTA-peptide with high-purity water.

-

Add the appropriate buffer to the peptide solution. For 68Ga and 177Lu labeling, use sodium acetate buffer. For 67Ga labeling, use HEPES buffer.[12]

-

For 177Lu labeling, add sodium ascorbate to prevent radiolysis.[12]

-

Add the radionuclide solution to the buffered peptide solution.

-

Incubate the reaction mixture at 90°C for 15 minutes.[12]

-

After incubation, cool the reaction mixture to room temperature.

-

Perform quality control using radio-HPLC or radio-TLC to determine the radiochemical purity.

In Vitro CCK2R Binding Affinity Assay (IC50 Determination)

Objective: To determine the concentration of a this compound analogue that inhibits 50% of the binding of a radiolabeled ligand to the CCK2R.

Materials:

-

CCK2R-expressing cells (e.g., AR42J rat pancreatic acinar cells)

-

Radiolabeled this compound analogue (e.g., 125I-labeled gastrin)

-

Unlabeled this compound analogue (competitor) at various concentrations

-

Binding buffer (e.g., HEPES-buffered saline with BSA)

-

Cell harvesting equipment

-

Gamma counter

Procedure:

-

Culture CCK2R-expressing cells to confluence in appropriate cell culture plates.

-

Wash the cells with binding buffer.

-

Incubate the cells with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor analogue for a defined period at a specific temperature (e.g., 1 hour at 37°C).

-

Wash the cells with ice-cold binding buffer to remove unbound ligand.

-

Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Calculate the IC50 value using non-linear regression analysis.

In Vivo Biodistribution Studies in Tumor-Bearing Mice

Objective: To evaluate the distribution, uptake, and clearance of a radiolabeled this compound analogue in various organs and the tumor over time.

Materials:

-

Immunodeficient mice (e.g., CB17-SCID, athymic BALB/c nude)

-

CCK2R-expressing tumor cells for xenograft implantation (e.g., AR42J, A431-CCK2R)

-

Radiolabeled this compound analogue

-

Anesthetic

-

Dissection tools

-

Gamma counter or SPECT/CT scanner

Procedure:

-

Implant CCK2R-expressing tumor cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a suitable size.

-

Inject a known amount of the radiolabeled this compound analogue intravenously into the tail vein of the tumor-bearing mice.

-

At predefined time points post-injection (e.g., 1 h, 4 h, 24 h), euthanize a cohort of mice.[11][13]

-

Dissect major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor.

-

Weigh each tissue sample and measure the radioactivity using a gamma counter.

-

Calculate the percentage of injected activity per gram of tissue (%IA/g).

-

Alternatively, perform in vivo imaging at different time points using a SPECT/CT scanner.

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language, illustrate key concepts in the application of this compound analogues for MTC.

Caption: CCK2R-mediated signaling and therapeutic action of radiolabeled this compound analogues in MTC cells.

Caption: The development and clinical translation workflow for this compound analogues in MTC.

Conclusion and Future Perspectives

Radiolabeled this compound analogues represent a highly promising theranostic approach for medullary thyroid carcinoma.[10][14] The high expression of the CCK2R in MTC provides a specific target for the delivery of diagnostic and therapeutic radionuclides. Ongoing research is focused on further optimizing the pharmacokinetic and dosimetric properties of these agents to maximize their therapeutic efficacy while minimizing potential toxicities, particularly to the kidneys.[10] The development of new analogues with improved stability and tumor-to-organ ratios, along with the exploration of novel radionuclides, will continue to advance this personalized medicine approach for patients with MTC. The first clinical results are encouraging and suggest that the broader clinical application of CCK2R-targeted radiopharmaceuticals is a reasonable and promising path forward.[14]

References

- 1. pezcoller.it [pezcoller.it]

- 2. Medullary Thyroid Cancer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. [68Ga]Ga-PSMA-11 PET/CT in medullary thyroid carcinoma: comparison with [18F]FDG PET/CT and immunohistochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]

- 5. 177Lu labelled cyclic this compound analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. search.library.dartmouth.edu [search.library.dartmouth.edu]

- 10. Development of targeted radionuclide therapy for medullary thyroid cancer - Onkologie - Universimed - Knowledge that matters [universimed.com]

- 11. Preclinical Evaluation of this compound Analogs and Proof-of-Concept [68Ga]Ga-DOTA-CCK-66 PET/CT in 2 Patients with Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Cholecystokinin 2 Receptor Agonist 177Lu-PP-F11N for Radionuclide Therapy of Medullary Thyroid Carcinoma: Results of the Lumed Phase 0a Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of the First 18F-Labeled Radiohybrid-Based this compound Derivative with High Target Affinity and Tumor Accumulation by Substitution of the Chelating Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jnm.snmjournals.org [jnm.snmjournals.org]

- 18. Preliminary Clinical Experience with Cholecystokinin-2 Receptor PET/CT Using the 68Ga-Labeled this compound Analog DOTA-MGS5 in Patients with Medullary Thyroid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Radiolabeling Minigastrin with ¹⁷⁷Lu

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the radiolabeling of DOTA-conjugated Minigastrin analogues with Lutetium-177 (¹⁷⁷Lu). This compound analogues are promising agents for peptide receptor radionuclide therapy (PRRT) of tumors overexpressing the cholecystokinin-2 receptor (CCK2R), such as medullary thyroid carcinoma and small cell lung cancer.[1][2] ¹⁷⁷Lu is a choice radionuclide for therapeutic applications due to its favorable decay characteristics, including a 6.7-day half-life and the emission of both beta particles for therapy and gamma photons for imaging.[3]

The following protocol is a synthesis of established methods from peer-reviewed literature, designed to be a comprehensive guide for researchers in the field. It includes information on reagents, equipment, step-by-step procedures, quality control, and safety considerations.

Radiolabeling Workflow

Caption: A schematic overview of the key steps involved in the radiolabeling of DOTA-Minigastrin with ¹⁷⁷Lu.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various published protocols for the radiolabeling of different this compound analogues with ¹⁷⁷Lu.

Table 1: Radiolabeling Conditions and Performance

| This compound Analogue | Peptide Amount (µg) | ¹⁷⁷Lu Activity | Buffer | pH | Temperature (°C) | Time (min) | Radiochemical Purity (RCP) | Specific Activity (GBq/µmol) | Reference |

| DOTA-cyclo-MG1 | 50 | ~2 GBq | - | - | 80 | 15 | >92% | 58-63 | |

| DOTA-cyclo-MG2 | 50 | ~2 GBq | - | - | 80 | 25 | >95% | 58-63 | |

| DOTA-MGS5 | 100 | 3.2-10.7 GBq | - | - | - | ~45 (automated) | >98% | - | |

| DOTA-Peptide Analogues | 50 (1 mg/mL) | ~185 MBq | Ammonium (B1175870) Acetate (B1210297) | 5 | 98 | - | >96% | - | |

| DOTA-AngII Peptide | ~50 | 74-148 MBq | Ammonium Acetate (0.5 M) | 4.5 | 90 | 30 | >85% | >300 Ci/mmol | |

| DOTA-Minigastrin | 15-20 | - | Ammonium Acetate | 6 | - | - | High | - |

Table 2: Stability of Radiolabeled this compound Analogues

| Radiolabeled Compound | Storage/Incubation Conditions | Duration | Stability (RCP) | Reference |

| ¹⁷⁷Lu-DOTA-cyclo-MG1 | PBS | 4 h | 86% | |

| ¹⁷⁷Lu-DOTA-cyclo-MG2 | PBS | 4 h | >98% | |

| ¹⁷⁷Lu-DOTA-cyclo-MG2 | Kit formulation | 48 h | - | |

| ¹⁷⁷Lu-MGCL2 & 4 | Serum | 4 h | Sufficiently stable | |

| ¹⁷⁷Lu-DOTA-MGS5 | - | - | High stability |

Experimental Protocol

This protocol details a standard method for the radiolabeling of a DOTA-conjugated this compound analogue with ¹⁷⁷Lu.

Materials and Equipment:

-

DOTA-conjugated this compound analogue (e.g., DOTA-MGS5, DOTA-cyclo-MG2)

-

¹⁷⁷LuCl₃ in 0.04 M HCl

-

Ammonium acetate buffer (0.2 M, pH 5.0) or Sodium acetate buffer (0.1 M, pH 4.5)

-

Gentisic acid solution (e.g., 40 mg/mL in water)

-

L-Methionine solution

-

Sterile, pyrogen-free reaction vials

-

Heating block or water bath

-

Dose calibrator

-

High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

-

Vortex mixer

-

Pipettes and sterile, pyrogen-free tips

-

Lead shielding

Procedure:

-

Preparation of Reagents:

-

Allow all reagents to reach room temperature before use.

-

Prepare fresh solutions of gentisic acid and L-methionine if not using a pre-formulated kit.

-

-

Reaction Mixture Assembly:

-

In a sterile reaction vial, add the following reagents in the specified order:

-

~200 µL of ammonium acetate buffer.

-

50 µg of the DOTA-Minigastrin analogue.

-

40 µL of gentisic acid solution (to minimize radiolysis).

-

An appropriate volume of L-Methionine solution can also be added to prevent oxidation.

-

-

Gently vortex the mixture.

-

-

Addition of ¹⁷⁷Lu:

-

In a shielded environment, carefully add the required activity of ¹⁷⁷LuCl₃ (e.g., 74-185 MBq) to the reaction vial. The final pH of the reaction mixture should be between 4.5 and 5.5.

-

-

Incubation:

-

Securely cap the vial and place it in a heating block or water bath pre-heated to 80-98°C.

-

Incubate the reaction mixture for 15-30 minutes. The optimal time may vary depending on the specific this compound analogue.

-

-

Cooling:

-

After incubation, carefully remove the vial from the heat source and allow it to cool to room temperature behind appropriate shielding.

-

-

Quality Control:

-

Determine the radiochemical purity (RCP) of the final product using radio-HPLC.

-

A successful labeling should yield an RCP of >95%.

-

The final product should be a clear, colorless solution.

-

Safety Precautions:

-

All procedures involving radioactive materials must be performed in a designated and appropriately shielded fume hood or hot cell.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

-

Use lead shielding for vials and syringes containing ¹⁷⁷Lu.

-

Monitor for radioactive contamination regularly.

-

Dispose of all radioactive waste according to institutional and national regulations.

References

- 1. 177Lu labelled cyclic this compound analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 177Lu Labeled Cyclic this compound Analogues with Therapeutic Activity in CCK2R Expressing Tumors: Preclinical Evaluation of a Kit Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis and Purification of DOTA-Minigastrin Analogues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and standardized protocols for the synthesis and purification of DOTA-minigastrin analogues, potent radiopharmaceuticals for targeting cholecystokinin-2 receptor (CCK2R) expressing tumors.

Introduction

Minigastrin (MG) analogues are promising ligands for the diagnosis and therapy of tumors overexpressing the cholecystokinin-2 receptor (CCK2R), such as medullary thyroid carcinoma (MTC), small cell lung cancer, and certain neuroendocrine tumors.[1][2] Conjugation of these peptides with the chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) allows for stable radiolabeling with various medically relevant radionuclides, including Gallium-68 for Positron Emission Tomography (PET) imaging and Lutetium-177 for targeted radiotherapy.[3][4] However, the clinical utility of early analogues was often hampered by low enzymatic stability.[1]

Recent advancements have focused on strategic amino acid substitutions and modifications to enhance stability and improve pharmacokinetic profiles. This document outlines the key methodologies for the chemical synthesis, purification, and radiolabeling of these advanced DOTA-minigastrin analogues.

Summary of Key Performance Data

The following tables summarize quantitative data for various DOTA-minigastrin analogues, providing a comparative overview of their synthesis yields, purity, receptor affinity, and radiolabeling efficiency.

Table 1: Synthesis and Purification Data for DOTA-Minigastrin Analogues

| Analogue | Synthesis Yield (%) | Final Purity (%) | Reference |

| DOTA-MGS5 | ≤20 | ≥95 | |

| DOTA-CCK-66 | 3-7 | >95 | |

| DOTA-CCK-66.2 | 3-7 | >95 | |